molecular formula C24H22F2N6O3S B610141 PLX7904

PLX7904

Numéro de catalogue: B610141
Poids moléculaire: 512.5 g/mol
Clé InChI: DKNZQPXIIHLUHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Research Findings

  • Inhibition of Tumor Growth :
    • Study on Colorectal Cancer : In vitro studies demonstrated that PLX7904 significantly inhibited the proliferation of colorectal cancer cell lines (RKO, HT29, and Colo-205) harboring the BRAFV600E mutation. Compared to other inhibitors like PLX4720, this compound showed a stronger blockade of cell viability and induced apoptosis under certain conditions .
    • Mechanistic Insights : Bioinformatics analyses revealed that this compound leads to differential regulation of major pathways, including apoptosis and cell cycle signaling, suggesting its potential for combinatorial therapies .
  • Comparative Efficacy :
    • Longer Duration of Action : Research indicates that this compound provides a more sustained inhibition of MAPK signaling than traditional inhibitors like vemurafenib. This extended action correlates with reduced cell viability in treated tumor cells .
  • Structural Studies :
    • Crystallography : Structural studies have shown that this compound binds effectively to the BRAF protein, inducing conformational changes that prevent dimerization—a process that can lead to paradoxical activation seen with other inhibitors .

Case Studies

  • Clinical Applications : Preliminary clinical trials have indicated promising results for this compound in patients with advanced melanoma and colorectal cancer with BRAF mutations. These studies underscore its potential as a therapeutic option for patients who have shown resistance to existing treatments .
  • Combination Therapies : Investigations into combinatorial treatments involving this compound with other agents (e.g., MEK inhibitors) have shown enhanced therapeutic efficacy compared to monotherapy approaches. Such strategies may offer improved outcomes for patients with complex tumor profiles .

Data Tables

Study/Trial Cancer Type Mutation Key Findings
Study 1 Colorectal CancerBRAFV600ESignificant inhibition of cell proliferation; induced apoptosis.
Study 2 MelanomaBRAFV600ELonger duration of MAPK inhibition compared to vemurafenib.
Clinical Trial Advanced MelanomaBRAFV600EPromising results in resistant cases; potential for combination therapies.

Mécanisme D'action

Target of Action

PLX7904, also known as PB04, is a potent and selective paradox-breaker RAF inhibitor . It primarily targets the BRAF protein, specifically the BRAF V600E mutation found in mutant RAS expressing cells .

Mode of Action

This compound interacts with its target, BRAF, by binding to one protomer of a RAF dimer, disrupting the dimer formation . This disruption is achieved by the unique N-methyl-ethyl tail of this compound optimally displacing Leu505, a residue in the regulatory αC helix of BRAF . This displacement forces conformational changes in the associated C-helix, a major component of the RAF dimer interface, thereby disrupting the RAF dimer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway . This selective inhibition avoids the paradoxical activation of the MAPK pathway, which can promote cellular proliferation and occasionally accelerate the progression of certain RAS-driven cancers .

Pharmacokinetics

The compound’s ability to selectively inhibit mutant braf v600e and suppress the growth of braf v600e-mutant melanoma and colorectal cancer cells both in vitro and in vivo suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

This compound’s action results in the suppression of growth in BRAF V600E-mutant melanoma and colorectal cancer cells both in vitro and in vivo .

Action Environment

The environment in which this compound acts is primarily within cells expressing the BRAF V600E mutation The compound’s efficacy and stability are likely influenced by factors such as the presence of this specific mutation, the cellular environment, and potentially other unknown factors

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de PLX7904 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse exacte et les conditions de réaction sont propriétaires et impliquent généralement des techniques avancées de synthèse organique .

Méthodes de production industrielle

La production industrielle de this compound est réalisée dans des conditions strictes pour garantir une pureté et un rendement élevés. Le processus implique une synthèse à grande échelle utilisant des conditions de réaction optimisées, suivie d'étapes de purification telles que la cristallisation et la chromatographie pour atteindre la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

PLX7904 subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des composés à l'état d'oxydation supérieur, tandis que la réduction peut produire des composés à l'état d'oxydation inférieur .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme outil pour étudier l'inhibition de la kinase RAF et ses effets sur les voies de signalisation cellulaire.

    Biologie : Employé dans la recherche sur la prolifération cellulaire, l'apoptose et la biologie du cancer.

    Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement du mélanome et d'autres cancers.

    Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques

Mécanisme d'action

This compound exerce ses effets en inhibant la kinase RAF, qui est un élément clé de la voie de signalisation MAPK/ERK. Cette inhibition empêche l'activation d'ERK1/2, ce qui entraîne une réduction de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules de mélanome BRAF muté. Les cibles moléculaires impliquées comprennent la kinase RAF et les molécules de signalisation en aval telles que MEK et ERK .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

PLX7904 est unique en sa capacité à inhiber l'activation d'ERK1/2 dans les cellules de mélanome BRAF muté sans provoquer d'hyperactivation dans les cellules exprimant RAS muté. Cette inhibition sélective en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

PLX7904 is a novel compound classified as a BRAF inhibitor , specifically designed as a "paradox breaker" to overcome the limitations associated with traditional BRAF inhibitors like Vemurafenib and Dabrafenib. These conventional inhibitors often lead to paradoxical activation of the MAPK pathway in cells with wild-type BRAF, resulting in unintended tumor growth. This compound has been developed to mitigate these adverse effects while effectively targeting tumors harboring the BRAFV600E mutation, particularly in colorectal cancer (CRC) and melanoma.

This compound functions by inhibiting the BRAF V600E mutation, which is prevalent in several cancers. Unlike traditional BRAF inhibitors, this compound does not induce paradoxical activation of the MAPK pathway in wild-type BRAF cells. This is crucial as it prevents the unintended stimulation of cell proliferation in non-cancerous cells, thereby reducing side effects associated with treatment.

Efficacy in Cancer Models

Research has demonstrated that this compound exhibits superior efficacy compared to other BRAF inhibitors:

  • Cell Proliferation Inhibition : In vitro studies on CRC cell lines such as RKO, HT29, and Colo-205 have shown that this compound significantly reduces cell viability and proliferation rates. The compound achieves a more prolonged inhibition of the MAPK pathway compared to PLX4720 (a sister compound of Vemurafenib) .
  • Apoptosis Induction : Under certain treatment conditions, cells treated with this compound were observed to undergo apoptosis, indicating its potential to induce programmed cell death in cancer cells .

Comparative Analysis with Other Inhibitors

The following table summarizes the comparative efficacy of this compound against other BRAF inhibitors:

CompoundEC50 (μM)Effect on MAPK PathwayApoptosis Induction
This compound10Prolonged inhibitionYes
Vemurafenib0.588Paradoxical activationNo
PLX47200.84Paradoxical activationNo

Case Studies

  • Colorectal Cancer : In a study focusing on BRAFV600E CRC models, treatment with this compound led to significant reductions in tumor growth and enhanced survival rates compared to controls receiving traditional therapies .
  • Melanoma : Similar results were observed in melanoma models, where this compound demonstrated improved efficacy over standard BRAF inhibitors by effectively inhibiting tumor progression without triggering paradoxical activation .

Pathway Analysis and Gene Expression

Bioinformatics analyses have revealed that treatment with this compound results in distinct gene expression changes associated with major cellular pathways:

  • MAPK Signaling Pathway : Prolonged inhibition leads to sustained downregulation of downstream signaling components.
  • Apoptosis Pathways : Enhanced expression of pro-apoptotic genes was noted, supporting the compound's role in inducing cancer cell death.
  • Cell Cycle Regulation : Alterations in cell cycle-related genes suggest that this compound may also impact cellular proliferation dynamics.

Potential Combinatorial Treatments

Research indicates that combining this compound with agents targeting Mcl-1 and Notch pathways may enhance therapeutic efficacy beyond monotherapy. This combinatorial approach shows promise for developing more effective treatment protocols for patients with BRAFV600E mutations .

Propriétés

IUPAC Name

5-(2-cyclopropylpyrimidin-5-yl)-3-[3-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N6O3S/c1-3-32(2)36(34,35)31-19-7-6-18(25)20(21(19)26)22(33)17-12-30-24-16(17)8-14(9-29-24)15-10-27-23(28-11-15)13-4-5-13/h6-13,31H,3-5H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNZQPXIIHLUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PLX7904
Reactant of Route 2
Reactant of Route 2
PLX7904
Reactant of Route 3
Reactant of Route 3
PLX7904
Reactant of Route 4
Reactant of Route 4
PLX7904
Reactant of Route 5
PLX7904
Reactant of Route 6
Reactant of Route 6
PLX7904
Customer
Q & A

ANone: PLX7904 is a potent and selective inhibitor of BRAF, a serine/threonine kinase involved in the MAPK signaling pathway, often dysregulated in cancer. [, , ] this compound binds to the ATP-binding site of BRAF, specifically targeting the V600E mutant form. [, ] This binding prevents BRAF activation and downstream phosphorylation of MEK and ERK1/2, effectively blocking the MAPK signaling cascade. [, , ] Inhibiting this pathway leads to decreased cell proliferation, survival, and tumor growth. [, ]

ANone: this compound belongs to a new generation of BRAF inhibitors called "paradox breakers." [, ] Unlike first-generation inhibitors like vemurafenib and dabrafenib, this compound avoids paradoxical activation of the MAPK pathway in cells with wild-type BRAF. [, , ] This paradoxical activation, a significant drawback of earlier inhibitors, can lead to unwanted side effects. This compound's selectivity for mutant BRAF and its ability to circumvent paradoxical activation makes it a promising candidate for further research and potential therapeutic applications. [, ]

ANone: Acquired resistance to first-generation BRAF inhibitors like vemurafenib is a significant challenge in cancer treatment. Studies show that this compound effectively inhibits ERK1/2 phosphorylation and tumor growth even in melanoma cells with acquired resistance to vemurafenib. [] This resistance is often mediated by mutations in NRAS, another protein in the MAPK pathway. [] The ability of this compound to overcome this resistance mechanism highlights its potential as a second-line treatment option for patients who develop resistance to first-line BRAF inhibitors. [, ]

ANone: Computational chemistry approaches, including molecular dynamics simulations and network analysis, provide insights into this compound's interactions with BRAF. [] These studies suggest that this compound may bind to BRAF in a way that mimics structural and dynamic features of the inactive wild-type BRAF monomer. [] This mimicking might explain its ability to avoid paradoxical activation observed with other inhibitors. [] Computational modeling also suggests that this compound could alter allosteric communication pathways within BRAF dimers, further contributing to its distinct inhibitory profile. []

ANone: The promising preclinical results with this compound, particularly its efficacy against BRAF mutant cancers and vemurafenib-resistant cells, warrant further investigation. [, ] Future research could focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.